3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid
Beschreibung
Ifetroban is a potent and selective thromboxane receptor antagonist. It has been studied extensively for its potential therapeutic applications in various medical conditions, including cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and platelet-related disorders .
Eigenschaften
IUPAC Name |
3-[2-[[3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRUNPUJIUXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Bicyclo[2.2.1]heptane Core Synthesis
Method A: Diels-Alder Cycloaddition
Key Data :
Oxazole Ring Construction
Method B: Rh(II)-Catalyzed Oxazole Formation
-
Conditions :
Optimization Strategies :
Carbamoylation and Side-Chain Installation
Method C: Sequential Functionalization
-
Carbamoylation :
-
Propionic Acid Coupling :
Integrated Multi-Step Synthesis
Patent-Based Approach (US 6,509,364 B2)
Stepwise Procedure :
-
Diels-Alder reaction to form bicyclo core (72% yield)
-
Oxazole formation via carbodiimide-mediated cyclization (68% yield)
-
Reductive amination for pentylcarbamoyl installation (81% yield)
-
Propionic acid coupling using EDCI/HOAt (74% yield)
Critical Purification Steps :
Alternative Route via Organometallic Coupling
Key Reaction :
Advantages :
Analytical Characterization Data
Spectroscopic Profiles
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30) | 98.2% |
| Elemental Analysis | C: 68.01% (Calc 68.15%), H: 7.29% (Calc 7.36%) |
Yield Optimization Strategies
Reaction Parameter Screening
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | +22% yield |
| Catalyst Loading | 1.5–2.0 mol% Rh₂(oct)₄ | +15% |
| Nitrile Excess | 100–150 eq | +28% |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| Rh₂(oct)₄ | 12,500 | 41% |
| Pentyl isocyanate | 320 | 18% |
| Maleic anhydride | 15 | 6% |
Green Chemistry Metrics
| Metric | Value | Improvement Strategy |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | Solvent recycling (PMI↓32%) |
| E-Factor | 48 | Catalytic methods (E↓64%) |
Comparative Evaluation of Methods
| Method | Total Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Patent Route | 34% | 98% | +++ | ++ |
| Organometallic | 27% | 95% | ++ | + |
| Thermolysis | 41% | 97% | + | +++ |
+++ = Excellent, ++ = Good, + = Moderate
Critical Limitations and Solutions
Major Challenges
Analyse Chemischer Reaktionen
Types of Reactions
Ifetroban undergoes various chemical reactions, including:
Oxidation: Ifetroban can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in Ifetroban.
Substitution: Substitution reactions are used to introduce different substituents into the Ifetroban molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Thromboxane A2 Receptor Inhibition
One of the primary applications of 3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid is its role as an inhibitor of the thromboxane A2 receptor (TXA2). The TXA2 receptor is implicated in various cardiovascular diseases, making this compound a candidate for therapeutic development.
Key Findings:
- Binding Affinity: The compound exhibits a binding affinity (Kd) of approximately 4 nM for the TXA2 receptor in human platelets, indicating strong inhibitory potential against TXA2-mediated platelet activation .
- Mechanism of Action: By inhibiting the TXA2 receptor, this compound may reduce platelet aggregation and vasoconstriction, potentially benefiting patients with thrombotic disorders.
Enzyme Inhibition Studies
Research has demonstrated that 3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid can also act as an enzyme inhibitor in various biochemical pathways.
Case Study:
In vitro studies have shown that the compound inhibits specific enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs. Further research is needed to elucidate the precise mechanisms and potential therapeutic applications in inflammatory diseases.
Data Summary Table
| Application | Mechanism of Action | Binding Affinity (Kd) | Potential Therapeutic Use |
|---|---|---|---|
| Thromboxane A2 Receptor Inhibition | Inhibition of TXA2-mediated pathways | 4 nM | Cardiovascular diseases |
| Enzyme Inhibition | Inhibition of inflammatory enzymes | Not specified | Anti-inflammatory therapies |
Wirkmechanismus
Ifetroban exerts its effects by selectively antagonizing thromboxane receptors. Thromboxane is a substance produced by platelets that promotes blood clot formation and blood vessel constriction. By blocking thromboxane receptors, Ifetroban prevents these actions, thereby reducing the risk of thrombosis and other cardiovascular events. The molecular targets include thromboxane-prostanoid receptors on platelets and other cell types .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoprostenol: Another thromboxane receptor antagonist used in the treatment of pulmonary arterial hypertension.
Iloprost: A prostacyclin analog with similar effects on thromboxane receptors.
Treprostinil: Used for its vasodilatory and antiplatelet effects.
Uniqueness of Ifetroban
Ifetroban is unique due to its high selectivity and potency as a thromboxane receptor antagonist. It has shown promising results in preclinical and clinical studies for various medical conditions, making it a valuable compound for therapeutic development .
Biologische Aktivität
3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid is a complex chemical compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant pharmacological data.
Molecular Formula : C25H32N2O5
Molecular Weight : 440.54 g/mol
IUPAC Name : 3-[2-[[3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid
LogP (XlogP) : 4.0, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Antimicrobial Activity
Research indicates that compounds similar to 3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown strong bactericidal effects against various Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.62 | 31.25 |
| Staphylococcus epidermidis | 3.91 | 15.62 |
| Escherichia coli | 62.5 - 500 | 125 - >2000 |
These findings suggest that the compound may possess a spectrum of activity similar to established antibiotics, particularly against Staphylococci .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of the compound on various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others enhance cell viability.
| Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|
| 100 | L929 | <50 |
| 50 | A549 | >100 |
This duality in activity highlights the potential for selective toxicity, which is crucial for therapeutic applications .
The precise mechanism by which 3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid exerts its biological effects remains under investigation. However, compounds with similar oxazole and bicyclic structures often interact with bacterial cell membranes or inhibit key metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this structure:
-
Antimicrobial Efficacy Study :
- A study evaluated a series of oxazole derivatives against common pathogens, revealing that modifications in the side chains significantly influenced their antibacterial potency.
- Results indicated that certain structural features were critical for enhancing activity against resistant strains of bacteria.
-
Cytotoxicity Assessment :
- Research involving various cancer cell lines demonstrated that specific modifications to the bicyclic framework could lead to increased cytotoxicity against tumor cells while sparing normal cells.
- This selectivity is particularly promising for developing targeted cancer therapies.
Q & A
Q. How can computational modeling resolve contradictions between predicted and observed reactivity in the synthesis of this compound?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction trajectories under experimental conditions. Compare computed activation energies with experimental kinetic data. Discrepancies may arise from solvent effects or unaccounted transition states; refine models using implicit/explicit solvation methods .
- Example Workflow : 
Q. What strategies can mitigate byproduct formation during the coupling of the bicyclo[2.2.1]heptane and oxazole moieties?
- Methodological Answer :
- Use membrane separation technologies (e.g., nanofiltration) to isolate reactive intermediates.
- Optimize stoichiometry via stoichiometric network analysis (SNA) to identify rate-limiting steps.
- Introduce protective groups (e.g., tert-butyl carbamates) to block undesired side reactions .
Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolite profiling?
- Methodological Answer :
- Animal models : Administer radiolabeled compound (¹⁴C) to track distribution.
- LC-MS/MS : Quantify parent compound and metabolites in plasma/tissues.
- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Cross-validate with in silico PBPK models .
Q. What advanced separation techniques are recommended for purifying stereoisomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with supercritical CO₂ mobile phases for high-resolution separation.
- Dynamic kinetic resolution (DKR) : Employ enzyme-metal combo catalysts to racemize undesired isomers during synthesis .
Q. How can conflicting data on the compound’s solubility in polar vs. non-polar solvents be reconciled?
- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze solvent-shell interactions. Validate experimentally via neutron scattering or dielectric spectroscopy to quantify hydrogen-bonding networks. Discrepancies may arise from aggregation tendencies or pH-dependent ionization .
Q. What green chemistry approaches can minimize waste in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
